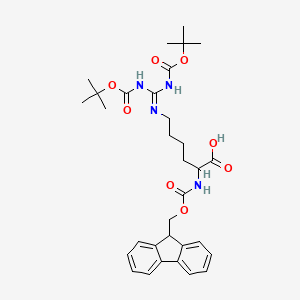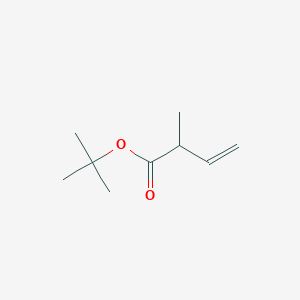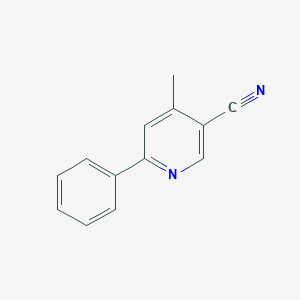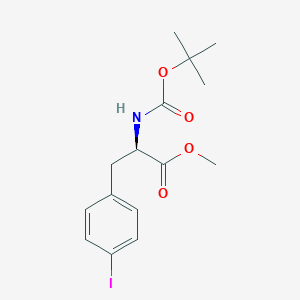
3-(ジエチルアミノ)プロプ-2-エンニトリル
概要
説明
3-(Diethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol. It is a derivative of coumarin and was synthesized as a result of the search for new Michael type addition sensors based on coumarins .
Synthesis Analysis
The synthesis of 3-(Diethylamino)prop-2-enenitrile was achieved with commercial substrates . The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile resulted in fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 .Molecular Structure Analysis
The InChI code for 3-(Diethylamino)prop-2-enenitrile is 1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile gave fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 . This reaction proceeded through a tert-amino effect mechanism .Physical And Chemical Properties Analysis
3-(Diethylamino)prop-2-enenitrile is a liquid at room temperature . Its spectral properties were investigated by steady state analysis (absorption and fluorescence measurements) and time-resolved analysis (fluorescence lifetime measurements) .科学的研究の応用
蛍光研究
「3-(ジエチルアミノ)プロプ-2-エンニトリル」は、蛍光研究で使用されてきました . この化合物は、高い蛍光量子収率と優れた光安定性を備え、強い発光を示すことがわかりました . この化合物の分光特性は、定常状態分析(吸収および蛍光測定)と時間分解分析(蛍光寿命測定)によって調べられました .
溶媒相互作用研究
水-メタノール混合物の「3-(ジエチルアミノ)プロプ-2-エンニトリル」分子への光物理的特性への影響が分析されました . 水の体積分率が増加すると、吸光度と蛍光の強度が大幅に低下しました . 興味深いことに、通常は消光剤である水は、この場合、量子収率の増加を引き起こしました .
センサー開発
この化合物は、クマリンをベースにした新しいマイケル型付加センサーの開発に使用されてきました . 新しいセンサーの探索の結果、クマリンの誘導体である「(E)-3-[7-(ジエチルアミノ)-2-オキソ-クロメン-3イル]-2-(チオフェン-2-カルボニル)プロプ-2-エンニトリル」 (NOSQ) が、市販の基質で合成されました .
密度汎関数理論 (DFT) 計算
この化合物の溶媒との相互作用を理解するために、DFT 計算が実行されました . 計算と実験データは一致し、「3-(ジエチルアミノ)プロプ-2-エンニトリル」分子と溶媒との相互作用が新しいコンフォマーの出現に影響を与えることを示しました .
将来の方向性
The future directions for 3-(Diethylamino)prop-2-enenitrile could involve further exploration of its photophysical properties and potential applications. As a derivative of coumarin, it may find use in various fields where coumarin derivatives are commonly used, such as laser dyes, optical brighteners, or biological markers .
作用機序
Target of Action
It is a derivative of coumarin, which has numerous applications and targets . Some coumarin derivatives are biologically active substances like naturally occurring anticoagulant substance dicumarol .
Mode of Action
It is synthesized as a result of the search for new michael type addition sensors based on coumarins . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
Biochemical Pathways
Coumarin derivatives, which 3-(diethylamino)prop-2-enenitrile is a part of, are known to affect various biochemical pathways .
Pharmacokinetics
The spectral properties of this compound have been investigated .
Result of Action
It is known that the compound exhibits strong emission with high fluorescence quantum yield .
Action Environment
The action of 3-(Diethylamino)prop-2-enenitrile is influenced by the environment. For instance, the effect of a water-methanol mixture on the photophysical properties of the molecule was analyzed. With an increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced .
生化学分析
Biochemical Properties
3-(Diethylamino)prop-2-enenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 3-(Diethylamino)prop-2-enenitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Additionally, 3-(Diethylamino)prop-2-enenitrile has been shown to interact with certain protein kinases, influencing their activity and thereby affecting cellular signaling pathways. The compound’s nitrile group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that alter protein function .
Cellular Effects
The effects of 3-(Diethylamino)prop-2-enenitrile on various types of cells and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Diethylamino)prop-2-enenitrile can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Moreover, 3-(Diethylamino)prop-2-enenitrile has been found to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to shifts in metabolic flux and changes in the levels of various metabolites, ultimately impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of 3-(Diethylamino)prop-2-enenitrile involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The diethylamino group of 3-(Diethylamino)prop-2-enenitrile can form hydrogen bonds and electrostatic interactions with specific amino acid residues in enzymes, leading to either inhibition or activation of enzymatic activity .
Furthermore, the nitrile group of 3-(Diethylamino)prop-2-enenitrile can undergo nucleophilic addition reactions with thiol groups in proteins, resulting in covalent modifications that alter protein function. These modifications can affect the protein’s stability, localization, and interactions with other biomolecules, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Diethylamino)prop-2-enenitrile can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function.
Long-term exposure to 3-(Diethylamino)prop-2-enenitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged exposure can lead to sustained changes in gene expression and metabolic activity, which may result in altered cellular behavior and function .
Dosage Effects in Animal Models
The effects of 3-(Diethylamino)prop-2-enenitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the organism.
At high doses, 3-(Diethylamino)prop-2-enenitrile can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These effects are likely due to the formation of reactive intermediates and covalent modifications of critical biomolecules . Careful dosage optimization is essential to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
3-(Diethylamino)prop-2-enenitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the initial oxidation of 3-(Diethylamino)prop-2-enenitrile, leading to the formation of reactive intermediates that can be further processed by conjugation with glutathione or glucuronic acid .
These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biochemical effects. Understanding the metabolic fate of 3-(Diethylamino)prop-2-enenitrile is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(Diethylamino)prop-2-enenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, 3-(Diethylamino)prop-2-enenitrile can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
The distribution of 3-(Diethylamino)prop-2-enenitrile within tissues can also be affected by its interactions with plasma proteins, which can modulate its bioavailability and clearance from the body . These factors play a critical role in determining the compound’s overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-(Diethylamino)prop-2-enenitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals, such as nuclear localization sequences, can facilitate the transport of 3-(Diethylamino)prop-2-enenitrile to the nucleus, where it can interact with transcription factors and influence gene expression.
特性
IUPAC Name |
3-(diethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHTDLKVJASIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708603 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2141-54-0 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)








![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)


![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)